molecular formula C9H18ClNO2 B13594904 Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride

Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride

Cat. No.: B13594904
M. Wt: 207.70 g/mol
InChI Key: LNJGVNMVYKHDBG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a cyclopropyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopropylbutanoate hydrochloride typically involves the esterification of 2-amino-4-cyclopropylbutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopropylbutanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride can be compared with other similar compounds such as:

    Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.

    Ethyl 2-amino-4-methylbutanoate hydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.

    Ethyl 2-amino-4-phenylbutanoate hydrochloride: Similar structure but with a phenyl group instead of a cyclopropyl group.

The uniqueness of this compound lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic properties that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl 2-amino-4-cyclopropylbutanoate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-5-7-3-4-7;/h7-8H,2-6,10H2,1H3;1H

InChI Key

LNJGVNMVYKHDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CC1)N.Cl

Origin of Product

United States

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